molecular formula C11H17N3OS B7468905 1-Cyclohexyl-3-(5-methylthiazol-2-yl)urea

1-Cyclohexyl-3-(5-methylthiazol-2-yl)urea

Cat. No.: B7468905
M. Wt: 239.34 g/mol
InChI Key: DTTKCFOIBXSYOR-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(5-methylthiazol-2-yl)urea is a compound that features a cyclohexyl group and a thiazole ring. Thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3-(5-methylthiazol-2-yl)urea typically involves the reaction of cyclohexyl isocyanate with 5-methylthiazol-2-amine. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-3-(5-methylthiazol-2-yl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Cyclohexyl-3-(5-methylthiazol-2-yl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(5-methylthiazol-2-yl)urea involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

  • 1-Cyclohexyl-3-(2-ethylphenyl)urea
  • N-Cyclohexyl-N′-(5-nitro-1,3-thiazol-2-yl)urea
  • 1-(5-Methylthiazol-2-yl)-3-naphthalen-1-yl-urea

Comparison: 1-Cyclohexyl-3-(5-methylthiazol-2-yl)urea is unique due to the presence of both a cyclohexyl group and a thiazole ring, which confer specific biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and biological activities, making it a valuable compound for further research.

Properties

IUPAC Name

1-cyclohexyl-3-(5-methyl-1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3OS/c1-8-7-12-11(16-8)14-10(15)13-9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTKCFOIBXSYOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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